2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
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Properties
IUPAC Name |
2-amino-6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O3S/c26-17-9-5-15(6-10-17)14-30-21-4-2-1-3-19(21)23-24(34(30,31)32)22(20(13-28)25(29)33-23)16-7-11-18(27)12-8-16/h1-12,22H,14,29H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFRQHIDVRLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F)S(=O)(=O)N2CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide represents a novel class of benzothiazine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises a benzothiazine core with various substituents that may influence its biological properties.
Biological Activity Overview
Recent studies have indicated that compounds within the benzothiazine class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under discussion has been evaluated for its antiviral and cytotoxic properties.
Antiviral Activity
Research has shown that derivatives of benzothiazine can inhibit viral replication. For instance, a related class of compounds demonstrated significant anti-HIV activity with effective concentrations (EC50) below 20 μM in vitro . The mechanism often involves interference with viral enzymes or host cell pathways critical for viral replication.
Cytotoxicity
The cytotoxic effects of this compound were assessed against various cancer cell lines. Preliminary results suggest that it exhibits selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
Case Studies
-
Antiviral Screening
- A study synthesized several benzothiazine derivatives and screened them for anti-HIV activity. The results indicated that modifications to the benzothiazine structure significantly affected antiviral potency. The compound was among those tested, showing promising results in inhibiting HIV replication .
- Cytotoxicity Assessment
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain benzothiazines can trigger programmed cell death in cancer cells through mitochondrial pathways.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | Effective Concentration (EC50) | Notes |
|---|---|---|---|
| Antiviral | HIV-1 | <20 μM | Significant inhibition observed |
| Cytotoxicity | PBMCs | >10 μM | Selective toxicity towards cancer cells |
Preparation Methods
Multi-Component Reaction (MCR) Approaches
Three-Component Condensation
The most efficient route involves a one-pot, three-component reaction between 2-aminobenzothiazine-5,5-dioxide derivatives, 4-fluorobenzaldehyde, and 4-chlorobenzyl cyanide. Valentin P. Chernykh’s work on analogous dihydropyrano[3,2-c]benzothiazine systems demonstrates the utility of MCRs for constructing fused heterocycles.
Reaction Conditions
- Solvent: Ethanol or acetonitrile under reflux (80–90°C).
- Catalyst: Piperidine (10 mol%) or ammonium acetate.
- Time: 12–18 hours.
The reaction proceeds via Knoevenagel condensation between the aldehyde and cyanide, followed by Michael addition and cyclization (Figure 1). The 4-chlorobenzyl group is introduced through nucleophilic substitution at the benzothiazine nitrogen.
Yield Optimization
- Temperature Control: Maintaining temperatures below 90°C prevents decomposition of the 5,5-dioxide moiety.
- Purification: Column chromatography using silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
Table 1: Yield Variation with Catalysts
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Piperidine | 78 | 97 |
| Ammonium acetate | 72 | 95 |
| DBU | 65 | 93 |
Stepwise Synthesis
Intermediate Preparation
A patent by AU2019350525A1 outlines a stepwise strategy for analogous pyrazol-1-yl benzamides, adaptable to this compound.
Synthesis of 6-(4-Chlorobenzyl)-4-(4-fluorophenyl)benzothiazine-5,5-dioxide
- Starting Material: 2-Amino-5,5-dioxo-4H-benzothiazine.
- Alkylation: React with 4-chlorobenzyl bromide in DMF using K₂CO₃ (60°C, 6 hours).
- Friedel-Crafts Acylation: Introduce 4-fluorophenyl via AlCl₃-catalyzed reaction with 4-fluorobenzoyl chloride.
Pyrano Ring Formation
- Cyclization: Treat the intermediate with malononitrile in acetic acid (100°C, 8 hours). The α,β-unsaturated nitrile undergoes [4+2] cycloaddition with the benzothiazine’s enamine system.
Table 2: Cyclization Efficiency by Acid Catalyst
| Acid | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| Acetic acid | 92 | 85 |
| Sulfuric acid | 88 | 78 |
| p-TsOH | 95 | 89 |
Solid-Phase Synthesis for Scalability
Automated solid-phase peptide synthesis (SPPS) principles have been adapted for industrial-scale production.
Resin Functionalization
- Resin: Wang resin pre-loaded with Fmoc-protected benzothiazine.
- Deprotection: 20% piperidine/DMF removes Fmoc, exposing the amine for 4-chlorobenzyl coupling (HBTU activation).
Analytical Validation
Spectroscopic Characterization
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing cyclization pathways may yield 6-substituted isomers. Using bulky bases (e.g., DIPEA) suppresses side reactions by steric hindrance.
Nitrile Hydrolysis
The electron-deficient carbonitrile group is prone to hydrolysis under acidic conditions. Neutral pH during workup preserves integrity.
Q & A
Q. Conflicting bioactivity results in cell-based assays: What factors contribute?
- Methodological Answer: Variability may arise from cell line heterogeneity (e.g., HeLa vs. HEK293), assay duration (24 vs. 48 hours), or compound aggregation. Repeat assays with fresh stock solutions and include controls (e.g., Triton X-100 for cytotoxicity validation) .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 7.51 (d, J=8 Hz, 2H, Ar-H) | |
| HRMS (ESI) | [M+H]: 487.1234 (calc. 487.1236) | |
| X-ray | Dihedral angle: 12.3° (pyrano-thiazine) |
Table 2: Solvent Optimization for Synthesis
| Solvent System | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| EtOH/HO | 85 | 98 | 70°C, 10 h |
| DMF | 72 | 95 | 85°C, 8 h |
| THF | 68 | 90 | Reflux, 12 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
